Teupernin A
Description
Teupernin A is a neoclerodane diterpenoid isolated from Teucrium bidentatum, a plant species within the Lamiaceae family. It belongs to a class of compounds known for their complex bicyclic or tricyclic frameworks and diverse bioactivities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Structurally, this compound features a characteristic neoclerodane skeleton with oxygenated functional groups (e.g., hydroxyl, acetyl, or epoxide moieties) that influence its stereochemical and pharmacological profile .
The compound was first identified through chromatographic separation and spectroscopic techniques such as NMR and mass spectrometry. Its absolute stereochemistry was resolved using advanced methods like CD spectroscopy and X-ray crystallography, which confirmed the configurations at key chiral centers (e.g., C-6 and C-10) .
Properties
CAS No. |
135650-34-9 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5'-(furan-3-yl)-8-methylspiro[1,3a,4,5,6,6a-hexahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2',3,10-trione |
InChI |
InChI=1S/C20H20O6/c1-11-7-16(21)20-10-25-17(22)13(20)3-2-4-15(20)19(11)8-14(26-18(19)23)12-5-6-24-9-12/h5-7,9,13-15H,2-4,8,10H2,1H3 |
InChI Key |
GZBSBCREEZLVBM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C23COC(=O)C2CCCC3C14CC(OC4=O)C5=COC=C5 |
Canonical SMILES |
CC1=CC(=O)C23COC(=O)C2CCCC3C14CC(OC4=O)C5=COC=C5 |
Synonyms |
teupernin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Teupernin A shares structural and biosynthetic pathways with other neoclerodane diterpenoids. Below is a comparative analysis:
Structural Analogues
Table 1: Structural Comparison of Neoclerodane Diterpenoids
Key Observations:
- Substituent Variability: this compound is distinguished by a 19-acetyl group, absent in Teucvin but present in Teuflin.
- Stereochemical Differences : The β-configuration at C-6/C-10 in this compound contrasts with the α-configuration in Teucvin, leading to divergent interactions with biological targets .
- Biosynthetic Pathways : All compounds derive from geranylgeranyl pyrophosphate (GGPP) but diverge via cyclization and oxidation steps mediated by cytochrome P450 enzymes .
Functional Analogues
While direct pharmacological data for this compound remain sparse, structurally related compounds exhibit notable bioactivities:
- Teucvidin : Demonstrates cytotoxicity against HeLa cells (IC₅₀ = 8.2 μM) via apoptosis induction .
- Teuflin : Acts as a potent antifeedant against Spodoptera littoralis larvae, suggesting ecological defense roles .
- Teucvin : Shows antioxidative capacity (EC₅₀ = 12.7 μM in DPPH assay), linked to its free radical-scavenging hydroxyl groups .
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing the structural properties of Teupernin A?
- Methodological Answer : Use high-purity isolation techniques (e.g., HPLC) followed by spectroscopic characterization (NMR, MS) to confirm molecular structure. Cross-validate results with crystallographic data if available. Ensure reproducibility by adhering to protocols from peer-reviewed studies .
- Key Considerations : Include raw spectral data in appendices to enable replication. For novel derivatives, provide full synthetic pathways and purity metrics (e.g., ≥95% by LC-MS) .
Q. How can researchers design initial bioactivity assays for this compound?
- Methodological Answer : Employ dose-response experiments with positive/negative controls (e.g., IC50 determination in cancer cell lines). Use standardized assays (e.g., MTT for cytotoxicity) and report statistical significance (p < 0.05) with error margins (SEM/SD). Reference established pharmacological models .
- Data Contradiction Mitigation : Address variability by repeating assays across independent labs and documenting environmental conditions (e.g., temperature, cell passage number) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay type, solvent used). Perform meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., cell type-specific effects) .
- Case Study : If Study A reports IC50 = 10 µM (breast cancer) and Study B reports IC50 = 50 µM (lung cancer), analyze differences in cell line genotypes or this compound batch purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
